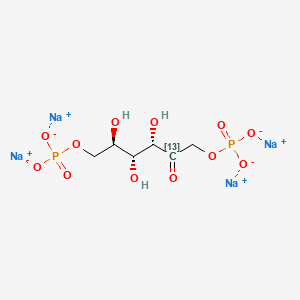
Fosfructose-2-13C (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fosfructose-2-13C (sodium) is a compound where the carbon-13 isotope is incorporated into the fosfructose molecule. This labeling is particularly useful in scientific research, especially in metabolic studies, as it allows for the tracking and quantification of the compound within biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fosfructose-2-13C (sodium) involves the incorporation of the carbon-13 isotope into the fosfructose molecule. This can be achieved through various synthetic routes, including enzymatic and chemical methods. The reaction conditions typically involve the use of labeled precursors and specific catalysts to ensure the incorporation of the isotope.
Industrial Production Methods: Industrial production of Fosfructose-2-13C (sodium) often involves large-scale synthesis using labeled glucose or fructose as starting materials. The process may include steps such as fermentation, purification, and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Fosfructose-2-13C (sodium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to produce different derivatives.
Reduction: Reduction reactions can convert it into simpler sugars or alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Fosfructose-2-13C (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical reactions.
Biology: Helps in studying the metabolic flux and energy production in cells.
Medicine: Used in drug development and pharmacokinetics to track the distribution and metabolism of drugs.
Industry: Employed in the production of labeled compounds for research and development purposes.
Mechanism of Action
The mechanism of action of Fosfructose-2-13C (sodium) involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for the tracking of the compound through various biochemical processes, providing insights into the metabolic flux and energy production. The molecular targets and pathways involved include glycolysis, the citric acid cycle, and other metabolic pathways .
Comparison with Similar Compounds
- Fosfructose-1-13C (sodium)
- Fosfructose-6-13C (sodium)
- Fosfructose-1,6-bisphosphate-13C (sodium)
Comparison: Fosfructose-2-13C (sodium) is unique due to its specific labeling at the carbon-2 position, which provides distinct advantages in tracking and studying specific metabolic pathways. Other similar compounds may be labeled at different positions, offering different insights and applications in research .
Properties
Molecular Formula |
C6H10Na4O12P2 |
|---|---|
Molecular Weight |
429.04 g/mol |
IUPAC Name |
tetrasodium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxy(513C)hexyl] phosphate |
InChI |
InChI=1S/C6H14O12P2.4Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4/t3-,5-,6-;;;;/m1..../s1/i4+1;;;; |
InChI Key |
MVVGIYXOFMNDCF-PMPUIEPHSA-J |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([13C](=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


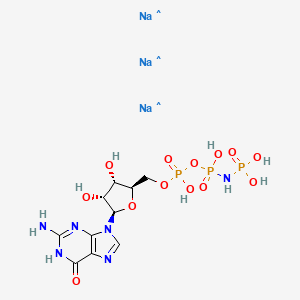
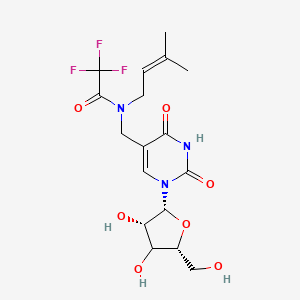

![(E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12410326.png)
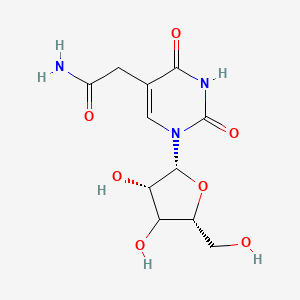
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410338.png)
![[(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410343.png)
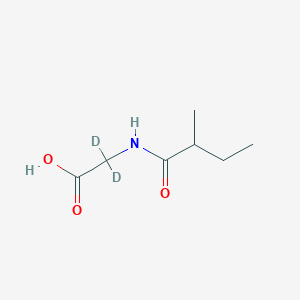
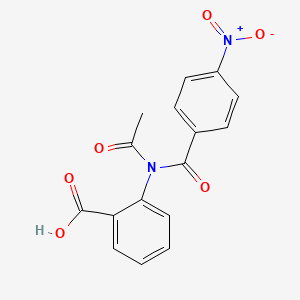
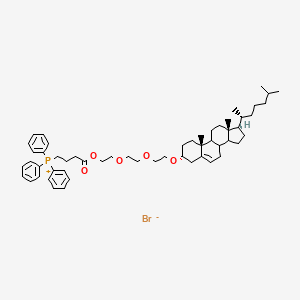
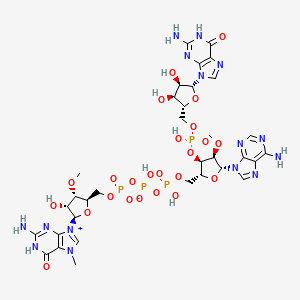
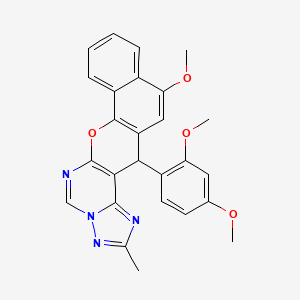

![(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12410389.png)
